molecular formula C15H14F3N2O3PS2 B1618478 2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286435-85-6

2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1618478
CAS No.: 286435-85-6
M. Wt: 422.4 g/mol
InChI Key: CIQVYLYSFSKGLM-UHFFFAOYSA-N
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Description

2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C15H14F3N2O3PS2 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications and Research Directions

  • Organophosphorus Chemistry : Organophosphorus compounds play a crucial role in various fields, including medicinal chemistry, agriculture, and materials science. The diethoxyphosphorothioyl group in the compound suggests its potential utility in the development of novel organophosphorus reagents or ligands for catalysis. Studies on organophosphorus compounds have explored their synthesis, reactivity, and applications in creating new materials and biologically active molecules (Pedersen & Lawesson, 1974).

  • Photovoltaic Materials : The structural motif containing a thiophene ring indicates potential applications in organic photovoltaic materials. Thiophene-based polymers and small molecules are extensively studied for their electronic properties, which are crucial for solar energy conversion. Research on polymer solar cells utilizing thiophene derivatives has demonstrated the importance of molecular design for achieving high power conversion efficiency (Cheng, Li, & Zhan, 2014).

  • Corrosion Inhibition : Pyridine derivatives, closely related to the nicotinonitrile moiety, have been investigated as corrosion inhibitors for metals in aggressive environments. The study of pyridine derivatives on steel corrosion has shown that these compounds can significantly reduce corrosion rates, suggesting that similarly structured molecules could be explored for protective coatings or corrosion-resistant materials (Ansari, Quraishi, & Singh, 2015).

  • Chemical Sensors : The presence of functional groups capable of interacting with specific analytes suggests the potential use of such compounds in the development of chemical sensors. For instance, research on polytriazole and oxadiazole moieties has led to the creation of highly sensitive and selective fluorescence chemosensors for metal ions, indicating the broader applicability of heterocyclic compounds in sensing technologies (Cao et al., 2015).

Properties

IUPAC Name

2-diethoxyphosphinothioyloxy-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N2O3PS2/c1-3-21-24(25,22-4-2)23-14-10(9-19)11(15(16,17)18)8-12(20-14)13-6-5-7-26-13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVYLYSFSKGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N2O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347572
Record name 2-[(diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286435-85-6
Record name 2-[(diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

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